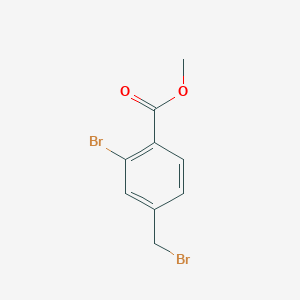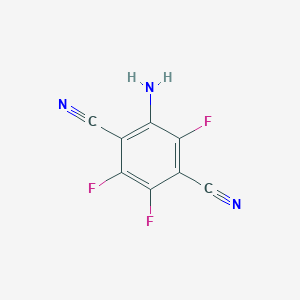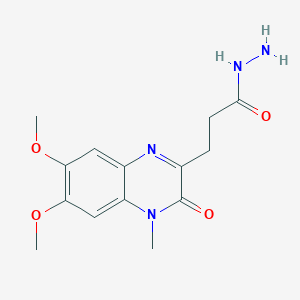
2-Ciano-morfolina
Descripción general
Descripción
Morpholine-2-carbonitrile, also known as 2-cyanomorpholine, is an organic compound with the chemical formula C₅H₈N₂O. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. Morpholine-2-carbonitrile is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Morpholine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Morpholine-2-carbonitrile derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
Target of Action
Morpholine-2-carbonitrile is a versatile compound that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multi-target mechanism . The primary targets of Morpholine-2-carbonitrile are therefore the bacterial cells, particularly Staphylococcus aureus .
Mode of Action
The mode of action of Morpholine-2-carbonitrile involves its interaction with bacterial cells. The most active complex, Ru(II)-3, exhibited strong potency against Staphylococcus aureus, with an MIC value of only 0.78 mg mL−1 . The results of mechanism studies confirmed that Ru(II)-3 could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
The biochemical pathways affected by Morpholine-2-carbonitrile involve the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .
Pharmacokinetics
It is known that the compound is an oil in form and is slightly soluble in chloroform and dichloromethane, and sparingly soluble in methanol . Its predicted boiling point is 256.0±35.0 °C, and its predicted density is 1.10±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and hence its bioavailability.
Result of Action
The result of the action of Morpholine-2-carbonitrile is the destruction of bacterial cells, particularly Staphylococcus aureus . It achieves this by destroying the bacterial membrane and inducing ROS production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .
Action Environment
The action environment of Morpholine-2-carbonitrile is within the bacterial cells, particularly Staphylococcus aureus It is known that the compound is stable at a storage temperature of 2-8°c and should be protected from light . These factors may influence the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
Morpholine-2-carbonitrile has been used to prepare potent antagonists of LFA-1/ICAM-1 interaction and amide SAR . This suggests that Morpholine-2-carbonitrile may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
Morpholine derivatives have been shown to have positive effects on insulin release and increased glucose tolerance in INS-1 cells . This suggests that Morpholine-2-carbonitrile may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Morpholine derivatives are known to be involved in a variety of biological activities , suggesting that Morpholine-2-carbonitrile may interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Morpholine-2-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with cyanogen bromide. The reaction typically occurs in an organic solvent such as acetonitrile, under controlled temperature conditions. The reaction can be represented as follows:
Morpholine+Cyanogen Bromide→Morpholine-2-carbonitrile+Hydrogen Bromide
Another method involves the reaction of morpholine with acrylonitrile in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic addition, forming morpholine-2-carbonitrile as the primary product.
Industrial Production Methods: In industrial settings, morpholine-2-carbonitrile is often produced through continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert morpholine-2-carbonitrile to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-2-carboxylic acid, while reduction can produce morpholine-2-amine.
Comparación Con Compuestos Similares
Morpholine: The parent compound, morpholine, is widely used as a solvent and corrosion inhibitor.
2-Cyanopyrrolidine: Another similar compound, 2-cyanopyrrolidine, has a five-membered ring structure and is used in organic synthesis.
2-Cyanopiperidine: This compound has a six-membered ring with a nitrogen atom and is used in the synthesis of pharmaceuticals.
Uniqueness: Morpholine-2-carbonitrile is unique due to its combination of a morpholine ring and a cyano group, which imparts distinct reactivity and properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
morpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASCECTXNYFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577640 | |
| Record name | Morpholine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-24-0 | |
| Record name | 2-Morpholinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)








